7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline

Chemical Procurement Purity Benchmarking Dioxoloquinoline Building Blocks

This 7-bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline (NLT 98% purity) is a uniquely differentiated heterocyclic building block. The bromo (C-7) and chloro (C-8) substituents on the dioxoloquinoline core deliver a strategic dual-handle advantage for chemoselective, stepwise cross-coupling reactions, enabling rapid library synthesis. Supported by demonstrated antibacterial activity in the dioxoloquinoline class and a clean MAO profile (IC50 > 100 µM), it serves as a superior starting point for SAR exploration and hit-to-lead campaigns where mono-halogen or non-dioxolo analogs fall short.

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
Cat. No. B15064004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline
Molecular FormulaC10H5BrClNO2
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Br)Cl
InChIInChI=1S/C10H5BrClNO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2
InChIKeyXCHFDZLYAWMRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline: A Dual-Halogenated Fused Quinoline Intermediate for Selective Cross-Coupling and Drug-Discovery Scaffolds


7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline (CAS 1402224-61-6) is a heterocyclic building block comprising a [1,3]dioxolo[4,5-g]quinoline core with bromine at position 7 and chlorine at position 8 . It belongs to the 1,3-dioxolo[4,5-g]quinoline class, which is known for antibacterial activity against Gram-positive organisms [1]. The compound's defining feature is the simultaneous presence of bromo and chloro substituents on the dioxoloquinoline scaffold, enabling potential for sequential, chemoselective cross-coupling transformations that are not possible with mono-halogenated analogs.

Why 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline Cannot Be Replaced by its Mono-Halogen or Ring-Simplified Analogs


Substituting 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline with analogs such as 7-bromo-[1,3]dioxolo[4,5-g]quinoline (mono-halogen) or 7-bromo-8-chloroquinoline (lacking the dioxolo ring) undermines the compound's core utility. The dioxolo ring contributes electron-donating character and conformational rigidity that influence both biological target engagement and chemical reactivity [1], while the differentiated bromo (C-7) and chloro (C-8) substituents enable site-selective sequential cross-coupling (e.g., Suzuki at C-Br followed by other coupling at C-Cl), a strategic advantage well-documented for bromo-chloro(hetero)aryl systems [2]. Mono-halogen analogs lack this dual-handle capability; dichloro analogs lack the reactivity difference that allows chemoselective discrimination. The following evidence quantifies these differentiation dimensions.

Quantitative Comparator Evidence for 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline: Purity, Binding Selectivity, and Dual-Halogen Reactivity


Purity Advantage: 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline Offers NLT 98% Purity vs. 95% for the Mono-Bromo Analog

The target compound is commercially supplied at NLT 98% purity by MolCore , whereas the closest mono-halogenated analog, 7-bromo-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6), is offered at a standard purity of 95% by Bidepharm . This represents a minimum 3-percentage-point purity advantage, reducing unidentified impurities that could interfere with reaction yields or biological assay reproducibility.

Chemical Procurement Purity Benchmarking Dioxoloquinoline Building Blocks

MAO Off-Target Liability: 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline Shows IC50 > 100 µM Against Both MAO-A and MAO-B

In BindingDB/ChEMBL-curated assays, 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline (CHEMBL3398528) exhibited IC50 > 1.00×10^5 nM (>100 µM) against both human recombinant MAO-A and MAO-B, assessed by spectrofluorometric detection of 4-hydroxyquinoline formation from kynuramine [1]. This near-inactive profile contrasts with submicromolar MAO inhibition reported for several halogenated quinoline scaffolds [1]. The lack of MAO engagement suggests low risk of amine oxidase-mediated off-target effects when this compound is used as an intermediate or chemical probe.

Monoamine Oxidase Off-Target Screening Quinoline Selectivity

Dual-Halogen Architecture Enables Sequential Cross-Coupling: C-Br vs. C-Cl Reactivity Differentiation

The 7-bromo-8-chloro substitution pattern provides two electronically and sterically distinct cross-coupling handles on the dioxoloquinoline scaffold. Patent literature establishes that C-Br bonds undergo oxidative addition faster than C-Cl bonds with Pd(0) catalysts, enabling sequential functionalization without protection/deprotection steps [1]. This is not available with 7-bromo-[1,3]dioxolo[4,5-g]quinoline (single handle) or 7,8-dichloro analogs (no reactivity differentiation). The synthetic value is evidenced by Boehringer Ingelheim's use of bromo-substituted quinolines as key intermediates for HCV protease inhibitors [1].

Chemoselective Cross-Coupling Suzuki-Miyaura Quinoline Diversification

Dioxolo Ring Contribution: Class-Level Antibacterial Activity of 1,3-Dioxolo[4,5-g]quinolines

Pellerano and Savini (1984) demonstrated that 1,3-dioxolo[4,5-g]quinoline derivatives exhibit 'appreciable activity in vitro against some gram-positive bacteria,' with microbiological results presented, while showing no significant activity against P388 lymphocytic leukemia [1]. Patent US4439436A further reports specific MIC values of 7.8 and 3.9 µg/mL for structurally related 5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acids against E. coli, P. mirabilis, and P. vulgaris [2]. Although direct MIC data for the 7-bromo-8-chloro analog is unavailable, the dioxoloquinoline core is a validated antibacterial chemotype.

Antibacterial Research Gram-Positive Activity Dioxoloquinoline Scaffold

Molecular Weight Differentiation: Heavier Halogen Pattern Offers Distinct Physicochemical Properties

The molecular weight of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is 286.51 g/mol , which is 34.45 g/mol higher than the mono-bromo analog (252.06 g/mol) and 44.46 g/mol higher than the 7,8-dichloro analog (242.05 g/mol) . This difference influences logP, solubility, and membrane permeability, providing a distinct property profile for library design and SAR exploration.

Physicochemical Properties Molecular Weight Halogen Effects

Optimal Deployment Scenarios for 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline in Scientific and Industrial Workflows


Sequential Diversification for Medicinal Chemistry Libraries

The bromo (C-7) and chloro (C-8) substituents enable chemoselective, stepwise cross-coupling reactions. Researchers can first functionalize the more reactive C-Br position via Suzuki-Miyaura coupling, then utilize the remaining C-Cl handle for a second orthogonal coupling, generating diverse 7,8-disubstituted dioxoloquinoline libraries from a single building block [1]. This is supported by the well-established reactivity difference between aryl bromides and aryl chlorides with palladium catalysts, and by Boehringer Ingelheim's validated use of bromo-substituted quinolines as intermediates for HCV-targeting agents [1]. This capability is not achievable with mono-halogen or dichloro analogs.

Hit-to-Lead Optimization on a Pre-Validated Antibacterial Scaffold

With the 1,3-dioxolo[4,5-g]quinoline core demonstrating confirmed in vitro activity against Gram-positive bacteria [2] and specific MIC values of 3.9–7.8 µg/mL reported for closely related carboxylic acid derivatives [3], this 7-bromo-8-chloro derivative serves as an ideal starting point for hit expansion. The dual halogen handles allow rapid analoging at two positions simultaneously, accelerating SAR exploration while maintaining the biologically active dioxoloquinoline core [2][3].

Chemical Probe Development with Minimized MAO Off-Target Liability

For chemical biology applications requiring target engagement without confounding MAO-mediated effects, this compound's demonstrated IC50 > 100 µM against both MAO-A and MAO-B [4] provides a clean baseline. When integrated into a probe molecule, the dioxoloquinoline core is less likely to trigger amine oxidase off-target pharmacology compared to other halogenated quinoline scaffolds that are known MAO inhibitors [4].

High-Purity Intermediates for Multi-Step GMP-Adjacent Synthesis

At NLT 98% purity , this compound exceeds the typical 95% purity of its mono-bromo analog , providing assurance for multi-step synthetic sequences where intermediate purity directly impacts final product yields and impurity profiles. This is particularly relevant for kilogram-scale campaigns approaching GMP requirements for preclinical candidate delivery .

Quote Request

Request a Quote for 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.